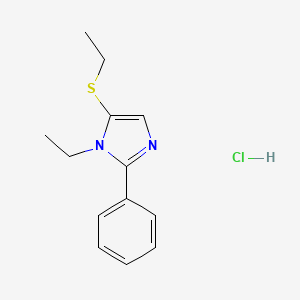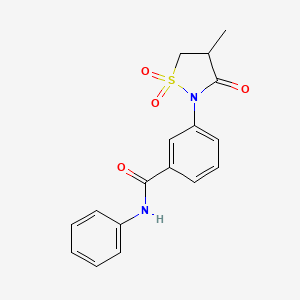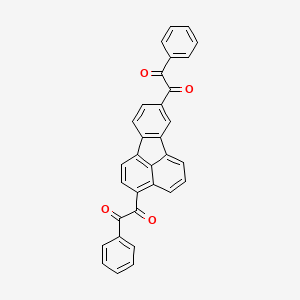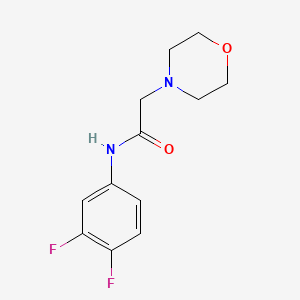![molecular formula C21H23NO2 B5187983 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B5187983.png)
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline, also known as DMXB-Q, is a synthetic compound that belongs to the family of quinoline derivatives. It is a potent and selective agonist of the α7-nicotinic acetylcholine receptor (α7-nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system (CNS). This receptor is involved in various physiological and pathological processes, including learning and memory, inflammation, and neurodegenerative diseases. DMXB-Q has been studied extensively for its potential therapeutic applications in these areas.
Mécanisme D'action
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline acts as a selective agonist of the α7-nAChR, which is a ligand-gated ion channel that is widely expressed in the CNS. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. The α7-nAChR is involved in various physiological and pathological processes, including learning and memory, inflammation, and neurodegenerative diseases. 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has been shown to enhance the activity of this receptor and improve cognitive function in animal models.
Biochemical and Physiological Effects:
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and protecting against neurodegeneration. In animal models, 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has been shown to improve memory and learning, reduce cytokine production, and protect against neuronal damage. These effects are thought to be mediated by the activation of the α7-nAChR and the downstream signaling pathways that it triggers.
Avantages Et Limitations Des Expériences En Laboratoire
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has several advantages for use in lab experiments, including its high selectivity for the α7-nAChR and its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and the need for high concentrations to achieve its effects. These limitations can be overcome by using optimized dosing regimens and delivery methods.
Orientations Futures
There are several future directions for research on 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline, including its potential therapeutic applications in neurodegenerative diseases, inflammation, and cognitive impairment. Further studies are needed to determine the optimal dosing regimens and delivery methods for this compound. In addition, the development of novel analogs of 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more potent and selective agonists of the α7-nAChR.
Méthodes De Synthèse
The synthesis of 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline involves several steps, starting from the reaction of 3,4-dimethylphenol with 4-bromobutyl bromide to obtain the intermediate 4-(3,4-dimethylphenoxy)butyl bromide. This compound is then reacted with 8-hydroxyquinoline in the presence of a base such as potassium carbonate to yield 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline. The synthesis of 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has been studied extensively for its potential therapeutic applications in various areas, including neurodegenerative diseases, inflammation, and cognitive impairment. In preclinical studies, 8-[4-(3,4-dimethylphenoxy)butoxy]quinoline has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anti-inflammatory effects in models of sepsis and rheumatoid arthritis.
Propriétés
IUPAC Name |
8-[4-(3,4-dimethylphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-16-10-11-19(15-17(16)2)23-13-3-4-14-24-20-9-5-7-18-8-6-12-22-21(18)20/h5-12,15H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXOMCKGUQCZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(3,4-Dimethylphenoxy)butoxy]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5187903.png)




![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(trans-4-hydroxycyclohexyl)amino]nicotinamide](/img/structure/B5187936.png)


![1-[1-methyl-4-(2-methylphenoxy)pentyl]piperidine oxalate](/img/structure/B5187960.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide](/img/structure/B5187970.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5187989.png)
![4-[(1-{3-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5187993.png)
![propyl 4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B5188000.png)